molecular formula C18H14F4N2O3S B15296249 rel-(R*,S*)-Bicalutamide Sulfoxide

rel-(R*,S*)-Bicalutamide Sulfoxide

Cat. No.: B15296249
M. Wt: 414.4 g/mol
InChI Key: MHWPKBKCPXTKJS-HPGBDJQBSA-N
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Description

rel-(R,S)-Bicalutamide Sulfoxide** is a chiral sulfoxide derivative of bicalutamide, a non-steroidal anti-androgen used primarily in the treatment of prostate cancer. The compound contains a sulfinyl (SO) functional group attached to two carbon atoms, making it a valuable organosulfur compound with significant applications in medicinal and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of chiral sulfoxides like rel-(R*,S*)-Bicalutamide Sulfoxide typically involves asymmetric oxidation of prochiral sulfides or kinetic resolution of racemic sulfoxides. Common oxidizing agents include Baeyer–Villiger monooxygenases, cytochrome P450 monooxygenases, peroxidases, and dioxygenases . The reaction conditions are generally mild, with enzymes achieving high efficiency and enantioselectivity .

Industrial Production Methods: Industrial production of chiral sulfoxides often employs biocatalytic methods due to their high efficiency and enantioselectivity under mild conditions. Enzymes such as sulfoxide reductases are used to prepare chiral sulfoxides through kinetic resolution .

Chemical Reactions Analysis

Types of Reactions: rel-(R*,S*)-Bicalutamide Sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of rel-(R*,S*)-Bicalutamide Sulfoxide involves its interaction with androgen receptors, inhibiting the binding of androgens and thus blocking their effects. This inhibition leads to a decrease in the growth of androgen-dependent prostate cancer cells . The compound’s sulfoxide group may also play a role in its biological activity by modulating redox status and signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: rel-(R*,S*)-Bicalutamide Sulfoxide is unique due to its specific chiral configuration and its application in prostate cancer treatment. Its sulfoxide group provides additional redox activity, potentially enhancing its therapeutic effects .

Properties

Molecular Formula

C18H14F4N2O3S

Molecular Weight

414.4 g/mol

IUPAC Name

(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(S)-(4-fluorophenyl)sulfinyl]-2-hydroxy-2-methylpropanamide

InChI

InChI=1S/C18H14F4N2O3S/c1-17(26,10-28(27)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-,28-/m0/s1

InChI Key

MHWPKBKCPXTKJS-HPGBDJQBSA-N

Isomeric SMILES

C[C@](C[S@](=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Canonical SMILES

CC(CS(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Origin of Product

United States

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